Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of Val-Ala dipeptide production, enabling precise control over stereochemistry and sequence fidelity. Modern SPPS employs tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) strategies, with Fmoc preferred for Val-Ala sequences due to its orthogonality and avoidance of harsh acids. Key optimizations include:
Table 1: SPPS Optimization Parameters for Val-Ala Dipeptides
| Parameter | Standard Protocol | Optimized Protocol | Improvement |
|---|---|---|---|
| Resin Type | Macroporous polystyrene | Microporous polystyrene | 15% ↑ Yield |
| Coupling Agent | HBTU/DIPEA | Valine symmetric anhydride | 99% Purity |
| Coupling Time | 120 min | 2 × 30 min cycles | Aggregation ↓ 40% |
| Purification | Batch washing | Continuous-flow HPLC | Synthesis time ↓ 70% |
Val-Ala sequences exhibit β-sheet aggregation during synthesis, reducing coupling efficiency. Microwave irradiation (50 W, 50°C) in dimethyl sulfoxide (DMSO) disrupts hydrogen bonding, accelerating acylation. Key advances include:
Protease-mediated synthesis ensures absolute stereocontrol for Val-Ala bonds. Subtilisin Carlsberg in anhydrous dimethylsulfoxide (DMSO) catalyzes amide bond formation with:
Table 2: Synthesis Methods for Val-Ala Dipeptides
| Method | Conditions | Yield | Stereopurity | Time |
|---|---|---|---|---|
| SPPS (Fmoc) | HBTU/HOBt, DMF, RT | 75% | 98.5% ee | 120 min |
| Microwave SPPS | 50 W, 50°C, DMSO/DMF | 92% | 99.2% ee | 5 min |
| Enzymatic Catalysis | Subtilisin Carlsberg, DMSO, 37°C | 85% | >99.9% ee | 24 h |
Val-Ala dipeptides serve as enzymatically cleavable linkers in oligonucleotide therapeutics. Key modifications include:
Val-Ala-PAB (para-aminobenzyloxycarbonyl) is the gold-standard cleavable linker for ADCs. Its design features include:
Table 3: Val-Ala Linkers in Approved ADCs
| Linker Type | Structure | Cleavage Trigger | Payload Release Efficiency |
|---|---|---|---|
| Standard Dipeptide | Val-Cit-PAB | Cathepsins B/L/S | 80–85% |
| Optimized Val-Ala | Val-Ala-PAB | Cathepsin B-specific | 95–98% |
| cBu-Cit Variant | cBu-Cit-PAB | Cathepsin B-specific | 90% |
Recent innovations address cathepsin promiscuity:
CAS No.: 14970-71-9
CAS No.: 193-98-6
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 194-03-6